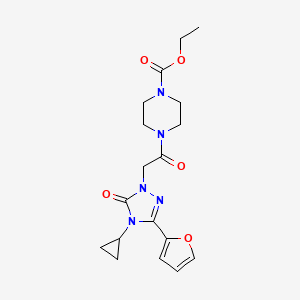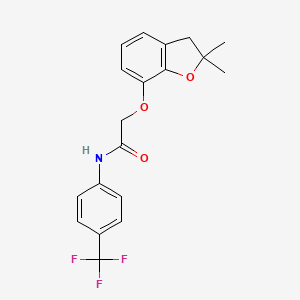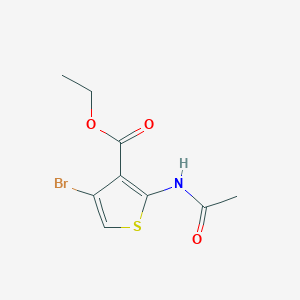![molecular formula C13H10F4N4O B2511156 5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine CAS No. 2380071-20-3](/img/structure/B2511156.png)
5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine is a chemical compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "5F-TP" and is a member of the pyrimidine family of compounds. In
Scientific Research Applications
5F-TP has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including lung cancer, breast cancer, and ovarian cancer. Additionally, 5F-TP has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 5F-TP is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 5F-TP may induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 5F-TP in the treatment of neurological disorders is also not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
5F-TP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5F-TP can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and modulate certain neurotransmitters in the brain. Additionally, 5F-TP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5F-TP in lab experiments is its specificity for certain enzymes and receptors. This specificity allows researchers to investigate the effects of 5F-TP on specific pathways and processes in the body. However, one of the limitations of using 5F-TP in lab experiments is its potential toxicity. 5F-TP has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when working with this compound.
Future Directions
There are many future directions for the investigation of 5F-TP. One area of research that is currently being explored is the use of 5F-TP in combination with other drugs for the treatment of cancer. Additionally, researchers are investigating the potential use of 5F-TP in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of 5F-TP and to develop safe and effective treatments based on this compound.
Conclusion
In conclusion, 5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine is a promising compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and may be useful in the treatment of neurological disorders. While the synthesis of 5F-TP is complex, its specificity and potential therapeutic benefits make it an important area of investigation for future research.
Synthesis Methods
The synthesis method of 5F-TP involves the reaction of 5-fluoro-2-iodopyrimidine with 3-(2-trifluoromethylpyridin-4-yloxy)azetidine in the presence of a palladium catalyst. This reaction results in the formation of 5F-TP, which can be purified using various chromatographic techniques. The synthesis of 5F-TP is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
5-fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N4O/c14-8-4-19-12(20-5-8)21-6-10(7-21)22-9-1-2-18-11(3-9)13(15,16)17/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTKPQLCYMSFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)
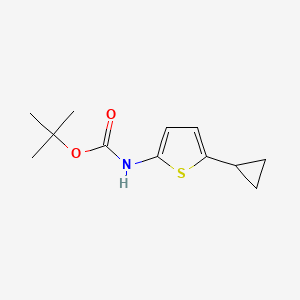
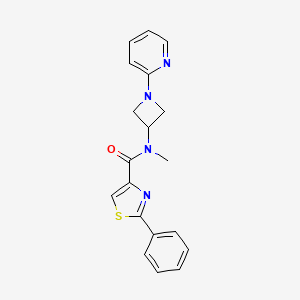
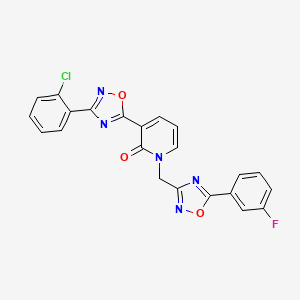
![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)
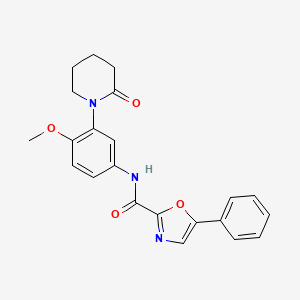
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)
